molecular formula C15H14N2OS B2843328 3-anilino-N-phenyl-3-sulfanylidenepropanamide CAS No. 13664-05-6

3-anilino-N-phenyl-3-sulfanylidenepropanamide

Cat. No. B2843328
CAS RN: 13664-05-6
M. Wt: 270.35
InChI Key: GHKCCINELGKJJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its name, it likely contains an aniline (a derivative of ammonia in which one hydrogen atom has been replaced by a phenyl group), a phenyl group (a functional group made up of six carbon atoms bonded in a hexagonal planar ring), and a sulfanylidenepropanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving anilines and phenyl groups . For instance, a series of 5-anilino-3-(hetero)arylpyrazoles were synthesized using active methylene reagents, aryl isothiocyanates, and (substituted)hydrazines .


Chemical Reactions Analysis

The compound, due to the presence of reactive groups like aniline and phenyl, might undergo various chemical reactions. For instance, anilines can react with acids to form salts, dissolve alkali metals or alkaline earth metals with the evolution of hydrogen, and couple readily with phenols and aromatic amines .

Scientific Research Applications

Electrochemical Incineration

Electrochemical methods using boron-doped diamond anodes have been explored for the incineration of sulfanilic acid, a compound structurally related to 3-anilino-N-phenyl-3-sulfanylidenepropanamide. These methods achieve overall mineralization by efficiently destroying sulfanilic acid and its by-products through the generation of hydroxyl radicals (El-Ghenymy et al., 2012).

Synthesis and Antimicrobial Activity

The design and synthesis of new compounds containing biologically active segments, including β-lactam drugs, cyclic imides, and sulfonamido groups, have been reported. These compounds exhibit significant antimicrobial activities, highlighting the potential for 3-anilino-N-phenyl-3-sulfanylidenepropanamide and its derivatives in drug development (Fadel & Al-Azzawi, 2021).

Photocatalytic Conversion

Studies on the photocatalytic conversion of nitrobenzene to aniline using cadmium sulfide quantum dots as visible-light photocatalysts indicate the potential for similar compounds in environmental remediation processes. These findings may provide insights into the applications of 3-anilino-N-phenyl-3-sulfanylidenepropanamide in photocatalysis (Jensen, Homan, & Weiss, 2016).

Corrosion Inhibition

Research into the corrosion inhibition properties of synthesized compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline on mild steel surfaces in acidic solutions has been conducted. These studies underscore the relevance of compounds related to 3-anilino-N-phenyl-3-sulfanylidenepropanamide in protecting metals from corrosion (Daoud et al., 2014).

properties

IUPAC Name

3-anilino-N-phenyl-3-sulfanylidenepropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKCCINELGKJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-anilino-N-phenyl-3-sulfanylidenepropanamide

CAS RN

13664-05-6
Record name N-phenyl-2-(phenylcarbamothioyl)acetamide
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